![molecular formula C33H42N2O9 B15123851 L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alpha-glutamyl-, 1,25-bis(1,1-dimethylethyl) ester CAS No. 101214-23-7](/img/structure/B15123851.png)
L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alpha-glutamyl-, 1,25-bis(1,1-dimethylethyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alpha-glutamyl-, 1,25-bis(1,1-dimethylethyl) ester: is a derivative of L-glutamic acid, a non-essential amino acid that plays a crucial role in various biochemical processes. This compound is often used in peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alpha-glutamyl-, 1,25-bis(1,1-dimethylethyl) ester typically involves the protection of the amino and carboxyl groups of L-glutamic acid. The process begins with the esterification of L-glutamic acid using tert-butyl esters. The amino group is then protected using the fluorenylmethyloxycarbonyl (Fmoc) group. The reaction conditions often involve the use of organic solvents like tetrahydrofuran and reagents such as Fmoc-OSu .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alpha-glutamyl-, 1,25-bis(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Ester Hydrolysis: The tert-butyl esters can be hydrolyzed under acidic conditions to yield the free carboxylic acids.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Ester Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is used for the hydrolysis of tert-butyl esters.
Major Products:
Fmoc Removal: The major product is the deprotected amino acid.
Ester Hydrolysis: The major product is the free carboxylic acid.
科学的研究の応用
Chemistry: In chemistry, this compound is widely used in the synthesis of peptides and proteins. The protective groups help in the stepwise construction of peptide chains without unwanted side reactions .
Biology: In biological research, it is used to study protein-protein interactions and enzyme mechanisms. The compound’s ability to form stable peptide bonds makes it valuable in these studies .
Medicine: In medicine, it is used in the development of peptide-based drugs. The protective groups ensure that the peptides are synthesized with high purity and yield, which is crucial for pharmaceutical applications .
Industry: In the industrial sector, it is used in the large-scale synthesis of peptides for various applications, including cosmetics and food additives .
作用機序
The mechanism of action of L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alpha-glutamyl-, 1,25-bis(1,1-dimethylethyl) ester primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group, preventing it from reacting during the peptide bond formation. The tert-butyl esters protect the carboxyl groups, ensuring that they do not participate in unwanted side reactions. These protective groups can be selectively removed under specific conditions, allowing for the controlled synthesis of peptides .
類似化合物との比較
- L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamic acid 5-(1,1-dimethylethyl) ester
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-glutamic acid 5-(1,1-dimethylethyl) 1-(2,5-dioxo-1-pyrrolidinyl) ester
- Fmoc-O-tert-butyl-L-glutamic acid
Uniqueness: What sets L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alpha-glutamyl-, 1,25-bis(1,1-dimethylethyl) ester apart is its dual protection of both the amino and carboxyl groups, making it highly versatile in peptide synthesis. The combination of Fmoc and tert-butyl groups provides a robust protection strategy that can be selectively removed, allowing for precise control over the synthesis process .
特性
CAS番号 |
101214-23-7 |
|---|---|
分子式 |
C33H42N2O9 |
分子量 |
610.7 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid |
InChI |
InChI=1S/C33H42N2O9/c1-32(2,3)43-27(36)17-15-25(29(38)34-26(30(39)40)16-18-28(37)44-33(4,5)6)35-31(41)42-19-24-22-13-9-7-11-20(22)21-12-8-10-14-23(21)24/h7-14,24-26H,15-19H2,1-6H3,(H,34,38)(H,35,41)(H,39,40)/t25-,26-/m0/s1 |
InChIキー |
RRGBTLGMEGDFEJ-UIOOFZCWSA-N |
異性体SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)N[C@@H](CCC(=O)OC(C)(C)C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
正規SMILES |
CC(C)(C)OC(=O)CCC(C(=O)NC(CCC(=O)OC(C)(C)C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,2R,4S)-rel-7-azabicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B15123772.png)

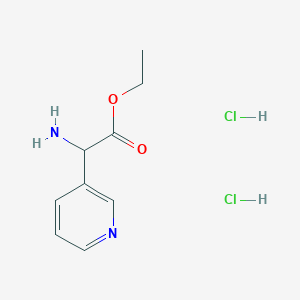

![N-methyl-N-[1-(2-phenylethanesulfonyl)piperidin-4-yl]pyridin-2-amine](/img/structure/B15123791.png)
![Exo-9-azabicyclo[3.3.1]nonane-3-carbonitrile](/img/structure/B15123795.png)

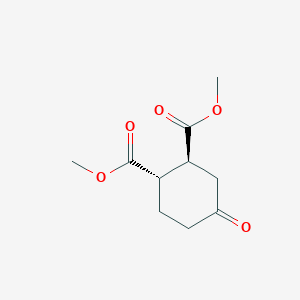
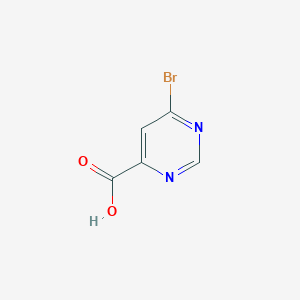
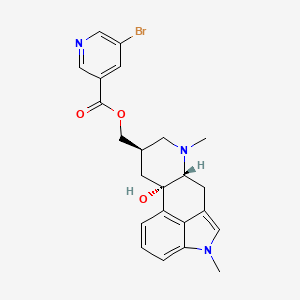
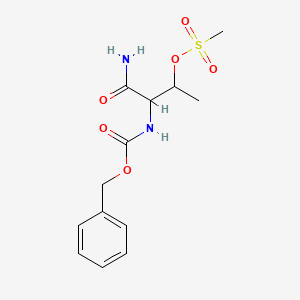
![[4-(4-cyanophenyl)phenyl] 4-butylbenzoate](/img/structure/B15123837.png)
![N-[1-(2-ethoxybenzenesulfonyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B15123844.png)
